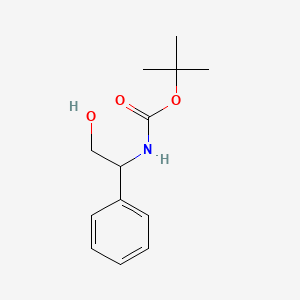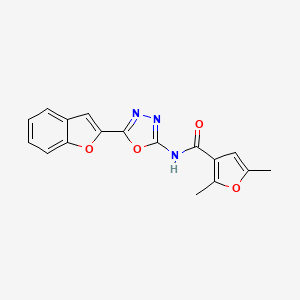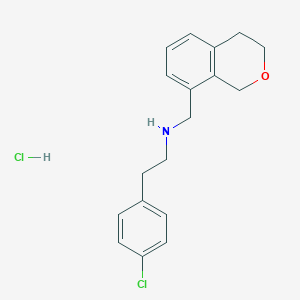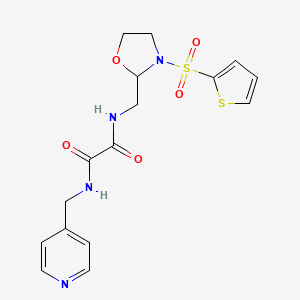![molecular formula C21H25NO3 B2690777 [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate CAS No. 379709-71-4](/img/structure/B2690777.png)
[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate, also known as TTA-P2B, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA-P2B is a derivative of tetradecylthioacetic acid (TTA), a fatty acid that has been shown to have various health benefits. TTA-P2B is a promising compound for research due to its unique chemical structure, which allows it to interact with various biological systems in the body.
Scientific Research Applications
NAD(P)H Model Studies
Researchers investigated the reduction of similar compounds by NAD(P)H models, demonstrating selective conversion to corresponding 2-oxo-4-arylbutanoates, further highlighting the mechanism of hydride transfer. This study provides insight into the reductive processes that could be relevant for compounds like "[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate" (Meijer & Pandit, 1985).
Enantioselective Hydrogenation
The enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate was studied, achieving high enantiomeric excess (ee). This process demonstrates the potential for creating enantiomerically pure products from ketoesters, which could be applied to the synthesis of enantiomerically enriched versions of "this compound" (Meng, Zhu, & Zhang, 2008).
Microbial Enantioselective Reduction
The microbial reduction of ketoesters to their corresponding hydroxy compounds using various microorganisms was investigated. This study is relevant for understanding how biocatalysts can be used to achieve enantioselective reductions of compounds similar to "this compound," potentially offering a bio-based approach to synthesizing enantiomerically enriched products (Lacerda et al., 2006).
Biocatalytic Synthesis
Research has also focused on the biocatalytic synthesis of important intermediates for pharmaceutical applications, demonstrating the potential for using biocatalysts in the synthesis of complex organic molecules. This research area could be applicable to the synthesis and modification of "this compound" for pharmaceutical purposes (Jin-mei, 2008).
Photodecarboxylation Studies
Photodecarboxylation of aryl esters in specific media demonstrated the importance of the reaction environment on the outcome of photoreactions. This research suggests that the photodecarboxylation behavior of compounds like "this compound" could be significantly influenced by the choice of solvent or reaction medium, opening avenues for controlled photoreactions (Mori, Inoue, & Weiss, 2003).
properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-5-18(17-9-7-6-8-10-17)21(24)25-13-19(23)22-20-15(3)11-14(2)12-16(20)4/h6-12,18H,5,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLNOFSEJURKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B2690695.png)
![ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690696.png)



![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)
![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)


![4-(4-Methylpyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2690710.png)
![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)

